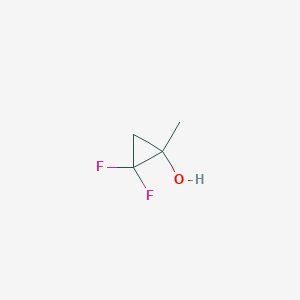

2,2-Difluoro-1-methylcyclopropan-1-ol

Description

2,2-Difluoro-1-methylcyclopropan-1-ol is a fluorinated organic compound with the molecular formula C4H6F2O This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a cyclopropane ring

Properties

IUPAC Name |

2,2-difluoro-1-methylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c1-3(7)2-4(3,5)6/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFSYGHRPVHLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717337 | |

| Record name | 2,2-Difluoro-1-methylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241675-78-4 | |

| Record name | 2,2-Difluoro-1-methylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Conditions

- Substrate: Alkenes such as α-methylstyrene or allylic alcohol derivatives are common starting materials.

- Difluorocarbene source: Sodium bromodifluoroacetate (BrCF₂COONa) is preferred over the chlorinated analogue due to better stability, lower decomposition temperature, and higher yields.

- Solvent: High-boiling ethers like diglyme or triglyme are used to withstand elevated temperatures.

- Temperature: Typically 150–190 °C for thermal decomposition of the difluorocarbene precursor.

- Catalysts/Initiators: Phase-transfer catalysts or fluoride ions (e.g., NaF) may be used to facilitate carbene generation.

- Reaction time: Several hours, sometimes shortened by microwave irradiation.

Example Reaction Scheme

Functionalization to Cyclopropanol

After forming the difluorocyclopropane ring, the introduction of the hydroxyl group at the 1-position can be achieved by:

- Hydrolysis of ester or protected alcohol groups present on the alkene precursor or introduced post-cyclopropanation.

- Direct cyclopropanation of allylic alcohol derivatives , which retain the hydroxyl group after ring formation.

Comparative Analysis of Difluorocarbene Sources for Cyclopropanation

| Difluorocarbene Source | Temperature (°C) | Stability | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sodium chlorodifluoroacetate | 180–190 | Hygroscopic, deliquescent | Moderate to high | Well-established method | High temperature, handling issues |

| Sodium bromodifluoroacetate | 150 | Stable at room temp | 93–99 | Lower temperature, higher yield | Less common reagent |

| (Triphenylphosphonio)difluoroacetate | ~80 | Air/moisture stable | Good | Mild conditions | Requires specific preparation |

| TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) | Moderate (~80) | Stable | Good | Effective for electron-deficient alkenes | Requires fluoride ion initiator |

| MDFA (Methyl 2,2-difluorosulfonyldifluoroacetate) | Moderate (~80) | Stable | Good | Mild, minimal solvent | Longer reaction times without additives |

| Hexafluoropropylene oxide (HFPO) | >170 | Stable | Good | Cheap, effective | High temperature, autoclave needed |

| Photolytic generation (Difluorodiazirine) | Ambient (UV light) | Stable solid | Variable | Mild, clean byproducts | Requires photochemical setup |

Research Findings and Practical Considerations

- Yield Optimization: Using sodium bromodifluoroacetate at 150 °C in diglyme yields nearly quantitative conversion for a broad range of alkenes, including sensitive substrates like trimethylsilylenol ethers.

- Reaction Speed: Microwave-assisted heating can reduce reaction times from hours to minutes without compromising yield.

- Substrate Scope: Electron-rich alkenes generally give higher yields due to the electrophilic nature of difluorocarbene; electron-deficient alkenes can be cyclopropanated using TFDA or MDFA under milder conditions.

- Functional Group Compatibility: Allylic alcohols and protected alcohols are compatible with these conditions, facilitating direct synthesis of cyclopropanols or their precursors.

- Safety and Handling: Sodium bromodifluoroacetate is more user-friendly than the chlorinated analogue, which is hygroscopic and requires higher temperatures.

Summary Table of Preparation Methods for this compound

| Method | Difluorocarbene Source | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thermal decomposition | Sodium bromodifluoroacetate | 150 °C, diglyme, 4–6 h | 93–99 | Preferred method for high yield |

| Thermal decomposition | Sodium chlorodifluoroacetate | 180–190 °C, diglyme | Moderate | Less stable, higher temperature |

| Fluoride ion catalysis | TFDA | ~80 °C, THF, fluoride ion | Good | Suitable for electron-deficient alkenes |

| Photolytic generation | Difluorodiazirine | UV light, ambient temperature | Variable | Mild, requires photochemical equipment |

| Thermal decomposition | Hexafluoropropylene oxide (HFPO) | >170 °C, autoclave | Good | Cost-effective but harsh conditions |

This detailed analysis consolidates the current authoritative research on the preparation methods of this compound, emphasizing difluorocarbene generation and cyclopropanation strategies. The preferred synthetic approach involves the thermal decomposition of sodium bromodifluoroacetate in high-boiling solvents, offering high yields and operational convenience. Alternative methods provide options for substrates with different electronic properties or for milder reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-methylcyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2,2-Difluoro-1-methylcyclopropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as enzyme inhibitors or imaging agents.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-methylcyclopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Difluoro-1-methylcyclopropylamine hydrochloride

- 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

- 1,1-Difluoro-2-methylcyclohexane

- 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid

Uniqueness

2,2-Difluoro-1-methylcyclopropan-1-ol is unique due to its specific combination of a cyclopropane ring with two fluorine atoms and a hydroxyl group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

2,2-Difluoro-1-methylcyclopropan-1-ol is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural properties provide it with diverse biological activities, making it a subject of ongoing research.

- Chemical Formula : CHFO

- CAS Number : 1241675-78-4

- Molecular Weight : 108.09 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can significantly alter cellular processes .

- Modulation of Signaling Pathways : It influences major signaling pathways, such as the MAPK and PI3K/Akt pathways, crucial for cell survival and proliferation .

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced levels of inflammatory cytokines in vitro. When tested on macrophage cell lines treated with lipopolysaccharides (LPS), the compound showed a marked decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties revealed that the compound exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values ranged from 25 to 30 µg/mL for these bacterial strains.

Case Study 3: Anticancer Properties

Investigations into its anticancer effects showed that this compound induced apoptosis through the activation of caspase pathways. The study indicated a dose-dependent increase in apoptotic markers in various cancer cell lines, suggesting its potential as an anticancer therapeutic.

Pharmacokinetics and Metabolism

The metabolism of this compound primarily involves cytochrome P450 enzymes, which convert it into various metabolites that may also exhibit biological activity. The compound's pharmacokinetic profile suggests that it is relatively stable under standard storage conditions but may degrade under extreme temperatures or oxidative stress .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,2-difluoro-1-methylcyclopropan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation reactions, where fluorinated precursors are subjected to ring-closing strategies. Key steps may include:

- Nucleophilic fluorination : Using reagents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to introduce fluorine atoms .

- Cyclopropane ring formation : Employing Simmons-Smith-type reactions or [2+1] cycloadditions with difluorocarbene intermediates.

- Hydroxyl group protection : Temporary protection (e.g., silylation) of the hydroxyl group to prevent side reactions during fluorination.

Critical conditions include temperature control (<0°C for fluorination steps to avoid decomposition) and solvent selection (e.g., dichloromethane for carbene stability). Yields are highly sensitive to steric hindrance from the methyl group, necessitating iterative optimization .

Q. How is the structure of this compound validated experimentally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

- NMR spectroscopy :

- ¹⁹F NMR : Peaks near -110 to -120 ppm confirm difluoro substitution .

- ¹H NMR : Methyl group splitting patterns (e.g., doublets of quartets) indicate coupling with fluorine and cyclopropane protons.

- X-ray crystallography : Resolves stereochemistry and bond angles, with cyclopropane C-C bond lengths typically ~1.51 Å and C-F bonds ~1.39 Å .

- IR spectroscopy : O-H stretch (~3200-3400 cm⁻¹) and C-F stretches (~1100-1200 cm⁻¹) provide functional group confirmation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While direct safety data for this compound is limited, protocols for structurally similar fluorinated cyclopropanols include:

- Ventilation : Use fume hoods due to potential volatility and inhalation hazards.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (argon) at -20°C to mitigate oxidation or ring-opening reactions .

- Waste disposal : Neutralization with aqueous base (e.g., NaOH) before disposal to degrade reactive intermediates.

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms influence the compound’s acidity and reactivity in nucleophilic environments?

Methodological Answer: The fluorine atoms increase the hydroxyl group’s acidity (predicted pKa ~10-12 vs. ~15 for non-fluorinated analogs) due to inductive effects. This enhances its reactivity in:

- Deprotonation : Forms a stabilized alkoxide intermediate under mild bases (e.g., NaH), enabling nucleophilic substitutions.

- Ring-opening reactions : Susceptibility to nucleophiles (e.g., amines, thiols) depends on solvent polarity and transition-state stabilization. Computational studies (DFT) suggest a 15-20 kcal/mol reduction in activation energy for ring-opening compared to non-fluorinated analogs .

Q. What computational approaches are used to predict the compound’s conformational stability and regioselectivity in reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates optimized geometries and transition states. For example, B3LYP/6-31G* models predict a 5-10° distortion in the cyclopropane ring due to fluorine steric effects .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, showing preferential solvation in polar aprotic solvents (e.g., DMSO).

- QSPR Models : Correlate substituent electronegativity with reaction outcomes (e.g., Hammett σ constants for predicting regioselectivity) .

Q. How can contradictions in reported thermal stability data be resolved?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) often arise from experimental variables:

- Heating rate : Slower rates (~2°C/min) in DSC improve resolution of exothermic events (e.g., ring-opening at ~150°C).

- Atmosphere : Oxidative vs. inert conditions (N₂ vs. air) alter degradation pathways.

- Sample purity : Trace moisture or acids accelerate decomposition, necessitating Karl Fischer titration for water content validation .

Q. What role does this compound play in asymmetric catalysis or chiral synthesis?

Methodological Answer: The methyl and fluorine groups create a chiral center, enabling applications in:

- Chiral ligands : Derivatives act as auxiliaries in asymmetric hydrogenation (e.g., Ru-catalyzed reactions).

- Stereoselective ring-opening : Fluorine’s directing effect favors trans-addition in epoxide formations.

- Enantiomeric resolution : Chiral HPLC (e.g., CHIRALPAK® AD-H column) separates enantiomers with >90% ee under hexane/isopropanol gradients .

Q. How does the compound’s stability compare to non-fluorinated cyclopropanols under acidic/basic conditions?

Methodological Answer: Comparative studies show:

- Acidic conditions : Fluorinated analogs exhibit 2-3x slower ring-opening due to destabilization of carbocation intermediates.

- Basic conditions : Faster deprotonation but reduced ring strain (measured via strain energy calculations: ~25 kcal/mol vs. ~27 kcal/mol for non-fluorinated).

- Photostability : UV-Vis studies indicate enhanced stability (λmax ~260 nm) due to fluorine’s radical-scavenging properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.